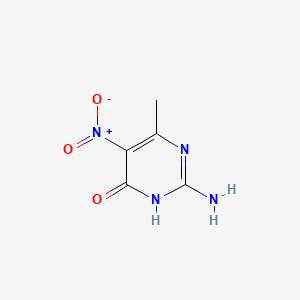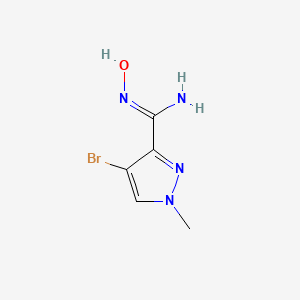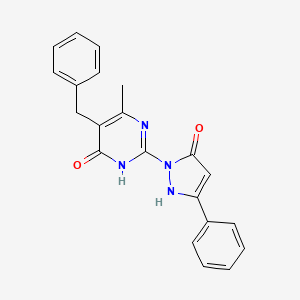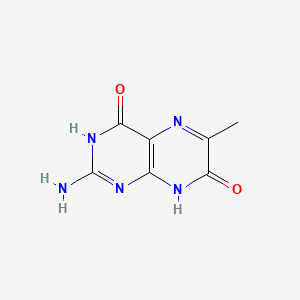
2-(2-Aminopirimidin-4-il)fenol
Descripción general
Descripción
Synthesis Analysis
The compound was first synthesized in a reaction between 2-cyanophenol and guanidine in the presence of 1,2-diaminobenzene. Other methods of synthesis involve the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyrimidin-4-yl)phenol” consists of a phenol moiety attached to a 2-aminopyrimidin-4-yl group . The empirical formula is C10H9N3O and the molecular weight is 187.20 .
Physical And Chemical Properties Analysis
“2-(2-Aminopyrimidin-4-yl)phenol” is a solid compound . It is soluble in DMSO and DMF. The compound is chemically stable.
Aplicaciones Científicas De Investigación
Terapias contra el cáncer
2-(2-Aminopirimidin-4-il)fenol: ha demostrado ser prometedor como un posible agente anticancerígeno. Se dirige a la familia de quinasas dependientes de ciclinas, que juega un papel crucial en la regulación del ciclo celular. Este compuesto exhibió una potencia submicromolar en un ensayo de quinasa PIM-1, lo que sugiere su efectividad en la inhibición de las quinasas PIM . Las quinasas PIM son quinasas de serina/treonina que son los principales efectores aguas abajo de la cascada de señalización de la Janus quinasa/transductor de señales y activador de la transcripción. Están involucradas en el crecimiento celular, la proliferación y la metástasis en tumores sólidos y cánceres hematológicos .
Descubrimiento de fármacos
En el campo del descubrimiento de fármacos, This compound sirve como un andamiaje clave para el desarrollo de inhibidores de la quinasa PIM. Las modificaciones sistemáticas en las posiciones 2 y 4 del anillo fenol han llevado al descubrimiento de potentes inhibidores con una potencia submicromolar contra PIM-2 y una potencia nanomolar de dos dígitos contra las isoformas PIM-1 y PIM-3 . Estos hallazgos son significativos para el desarrollo de nuevos agentes terapéuticos dirigidos a varios tipos de cáncer.
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular han predicho que This compound se une al bolsillo de trifosfato de adenosina de la quinasa PIM-1. Se cree que el compuesto forma dos interacciones de enlace de hidrógeno e interacciones hidrofóbicas, lo que podría explicar su actividad inhibitoria . Esta aplicación es crucial para comprender la base molecular de las interacciones fármaco-receptor y para el diseño racional de nuevos fármacos.
Evaluación de seguridad y toxicidad
This compound: está sujeto a evaluaciones de seguridad y toxicidad para determinar su idoneidad para su uso en humanos. De acuerdo con Sigma-Aldrich, se clasifica bajo clasificaciones de peligros como Tox. Aguda 4 Oral y Dam. Ocular. 1, lo que indica la necesidad de un manejo cuidadoso y una evaluación de sus riesgos potenciales .
Safety and Hazards
Direcciones Futuras
The future research directions for “2-(2-Aminopyrimidin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of efficient methods for its synthesis and modern and accurate methods for its detection and analysis will continue .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
Based on the structure and activity of related compounds, it can be inferred that it might interact with its targets to induce certain biological effects .
Result of Action
Related compounds have shown antiviral and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminopyrimidin-4-yl)phenol .
Propiedades
IUPAC Name |
2-(2-aminopyrimidin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHIHLLTIABLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)


![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)




![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)